![molecular formula C8H9NO B13508848 2-[(Oxiran-2-yl)methyl]pyridine CAS No. 96685-21-1](/img/structure/B13508848.png)
2-[(Oxiran-2-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxiran-2-yl)methyl]pyridine is a chemical compound that features both an oxirane (epoxide) ring and a pyridine ring. This compound is of significant interest due to its unique structural properties, which make it a versatile intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(Oxiran-2-yl)methyl]pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with epichlorohydrin under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the epoxide ring, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as magnetically recoverable nano-catalysts, has been explored to enhance reaction efficiency and facilitate product separation .
Chemical Reactions Analysis
Types of Reactions: 2-[(Oxiran-2-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine diols.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-[(Oxiran-2-yl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2-[(Oxiran-2-yl)methyl]pyridine involves its ability to undergo ring-opening reactions. The oxirane ring is highly reactive and can be opened by nucleophiles, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, making the compound a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Oxiranecarbonitriles: These compounds also contain an oxirane ring and are used in similar synthetic applications.
2-Methylpyridine: This compound shares the pyridine ring but lacks the oxirane functionality, making it less versatile in certain reactions
Uniqueness: 2-[(Oxiran-2-yl)methyl]pyridine is unique due to the presence of both the oxirane and pyridine rings. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these features. Its reactivity and versatility make it a valuable intermediate in various fields of research and industry .
Properties
CAS No. |
96685-21-1 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-4-9-7(3-1)5-8-6-10-8/h1-4,8H,5-6H2 |
InChI Key |
LNYKQOAGWWBBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
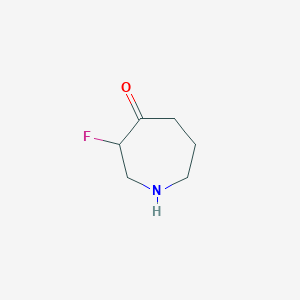
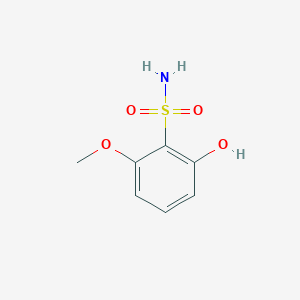

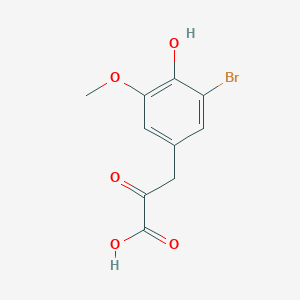
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
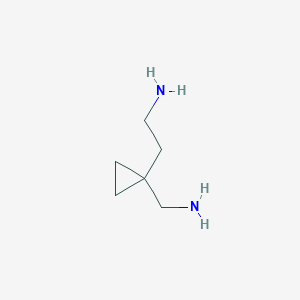

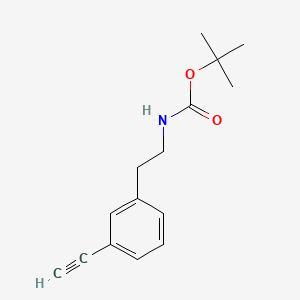
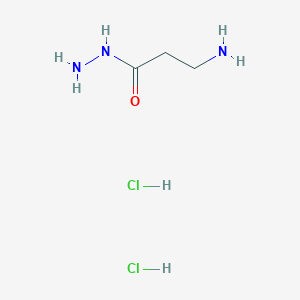
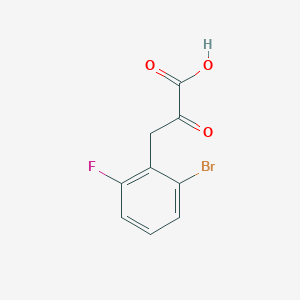
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

